4-(Isopropil)benzaldehído oxima

Descripción general

Descripción

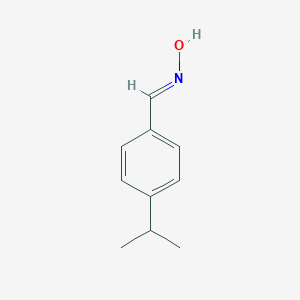

4-(Isopropyl)benzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-(isopropyl)benzaldehyde and hydroxylamine. Oximes are known for their diverse applications in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

4-(Isopropyl)benzaldehyde oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules

Mecanismo De Acción

Target of Action

Oximes in general are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The mode of action of 4-(Isopropyl)benzaldehyde oxime involves its interaction with its targets. Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Oximes are known to interact with various biochemical pathways, influencing a range of biological processes .

Result of Action

Oximes are known to have diverse biological and pharmacological applications, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Análisis Bioquímico

Biochemical Properties

The majority of plant oximes are amino acid-derived metabolites formed by the action of a cytochrome P450 from the CYP79 family .

Cellular Effects

Some oxime derivatives have been found to have antioxidant properties .

Molecular Mechanism

It is known that the formation of oximes involves a reaction with N, forming the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

It is known that benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base .

Metabolic Pathways

It is known that oximes are pivotal in chemistry, finding extensive applications in medical science, catalysis, organic functional group transformations, and the recognition of essential and toxic analytes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Isopropyl)benzaldehyde oxime can be synthesized through the reaction of 4-(isopropyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The general reaction scheme is as follows:

[ \text{4-(Isopropyl)benzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{4-(Isopropyl)benzaldehyde oxime} + \text{HCl} ]

Industrial Production Methods

Industrial production of 4-(Isopropyl)benzaldehyde oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored for the rapid and efficient production of oximes .

Análisis De Reacciones Químicas

Types of Reactions

4-(Isopropyl)benzaldehyde oxime undergoes various chemical reactions, including:

Reduction: Reduction of the oxime group to form the corresponding amine.

Hydrolysis: Hydrolysis of the oxime to regenerate the parent aldehyde.

Beckmann Rearrangement: Conversion of the oxime to the corresponding amide under acidic conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride or hydrogenation with a metal catalyst.

Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Beckmann Rearrangement: Acid catalysts such as sulfuric acid or polyphosphoric acid.

Major Products Formed

Reduction: 4-(Isopropyl)benzylamine.

Hydrolysis: 4-(Isopropyl)benzaldehyde.

Beckmann Rearrangement: 4-(Isopropyl)benzamide

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde oxime: Similar structure but lacks the isopropyl group.

4-Methylbenzaldehyde oxime: Contains a methyl group instead of an isopropyl group.

4-Ethylbenzaldehyde oxime: Contains an ethyl group instead of an isopropyl group.

Uniqueness

4-(Isopropyl)benzaldehyde oxime is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially affecting its interaction with biological membranes and molecular targets .

Actividad Biológica

4-(Isopropyl)benzaldehyde oxime, with the molecular formula C₁₀H₁₃NO and CAS number 13372-80-0, is an organic compound characterized by an oxime functional group attached to a para-substituted benzaldehyde. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores the biological activity of 4-(Isopropyl)benzaldehyde oxime, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₀H₁₃NO

- Appearance : Colorless to pale yellow liquid

- Melting Point : Approximately 76 °C

- Solubility : Soluble in organic solvents

The synthesis of 4-(Isopropyl)benzaldehyde oxime typically involves the condensation of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction can be summarized as follows:

Biological Activity Overview

Research indicates that 4-(Isopropyl)benzaldehyde oxime exhibits significant biological activity, particularly in antimicrobial and antifungal domains. Initial studies have shown its effectiveness against various bacterial strains and fungi, suggesting its potential as a candidate for pharmacological exploration.

Antimicrobial Activity

Studies have demonstrated that 4-(Isopropyl)benzaldehyde oxime disrupts microbial cell membranes, leading to cell death. For example, it has shown activity against:

- Bacterial Strains : Various Gram-positive and Gram-negative bacteria.

- Fungal Strains : Specific fungi that are resistant to conventional treatments.

Further investigations are required to elucidate the precise mechanisms of action and to evaluate how structural modifications may enhance its efficacy against specific pathogens.

Case Studies

-

Antifungal Efficacy :

A study assessed the antifungal properties of 4-(Isopropyl)benzaldehyde oxime against Candida species. Results indicated a minimum inhibitory concentration (MIC) effective in inhibiting growth at concentrations lower than those required for traditional antifungal agents. -

Antibacterial Properties :

In a comparative study with known antibiotics, 4-(Isopropyl)benzaldehyde oxime demonstrated comparable antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent.

The mechanism by which 4-(Isopropyl)benzaldehyde oxime exerts its biological effects primarily involves interaction with microbial cell membranes. This interaction leads to:

- Disruption of membrane integrity.

- Induction of oxidative stress within microbial cells.

- Potential interference with metabolic pathways critical for microbial survival.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-(Isopropyl)benzaldehyde oxime | Antifungal | <50 | |

| Para-hydroxybenzoic acid | Antibacterial | <100 | |

| Benzaldehyde | Mild Antimicrobial | >200 |

Applications in Medicine

The potential applications of 4-(Isopropyl)benzaldehyde oxime extend beyond antimicrobial activity:

- Antidepressant Activity : Similar compounds have shown promise in treating mood disorders, suggesting a potential therapeutic pathway for this compound.

- Cancer Treatment : Oxime derivatives have been identified as VEGFR-2 inhibitors, indicating possible antiproliferative effects against cancer cells.

Propiedades

IUPAC Name |

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKXBDITZDURNJ-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13372-80-0 | |

| Record name | 4-(Isopropyl)benzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(isopropyl)benzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.